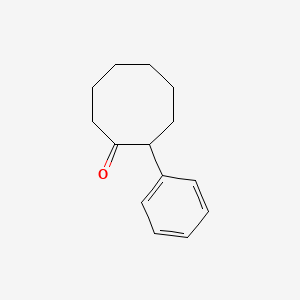

Cyclooctanone, 2-phenyl-

Description

Contextualizing Medium-Sized Cyclic Ketones in Organic Synthesis

Medium-sized rings, typically defined as those containing eight to eleven atoms, have historically presented a challenge to synthetic chemists. Their synthesis is often complicated by a combination of enthalpic and entropic factors, leading to lower yields compared to their smaller or larger counterparts. However, these cyclic ketones are valuable building blocks in the synthesis of complex natural products and other target molecules. nih.gov The development of new synthetic strategies to access these rings efficiently is an ongoing area of research. organic-chemistry.org

Cyclooctanone (B32682), the parent compound of the title molecule, can be synthesized through various methods, including the oxidation of cyclooctanol (B1193912) or the ketonization of azelaic acid. wikipedia.org The presence of the ketone functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. wikipedia.orgcdhfinechemical.com

Significance of Phenyl-Substituted Cycloalkanones in Synthetic Strategies and Mechanistic Studies

The introduction of a phenyl substituent onto a cycloalkanone ring, as seen in Cyclooctanone, 2-phenyl-, significantly influences its reactivity and conformational preferences. The bulky phenyl group can direct the stereochemical outcome of reactions at the carbonyl group and adjacent positions. Furthermore, the electronic effects of the phenyl ring can impact the reactivity of the ketone.

Phenyl-substituted cycloalkanones are key intermediates in various synthetic pathways. researchgate.net For instance, they can be utilized in annulation reactions to construct more complex polycyclic systems. researchgate.net The study of their reactions provides valuable insights into reaction mechanisms, including nucleophilic addition and enolate chemistry. ncert.nic.in

Overview of Academic Research Trajectories for Cyclooctanone, 2-phenyl-

Research concerning Cyclooctanone, 2-phenyl- has primarily focused on its synthesis and its application as a model substrate in various chemical transformations. Studies have explored different synthetic routes to this compound, often as part of a broader investigation into the synthesis of substituted medium-sized rings.

Furthermore, the compound has been employed in mechanistic studies to understand the influence of the phenyl substituent on the stereoselectivity of reactions involving the cyclooctanone ring. These investigations contribute to the fundamental understanding of conformational analysis and reactivity in medium-sized ring systems.

Properties of Cyclooctanone, 2-phenyl-

The physicochemical properties of Cyclooctanone, 2-phenyl- are summarized in the interactive table below.

| Property | Value | Source |

| Molecular Formula | C14H18O | nih.gov |

| Molecular Weight | 202.29 g/mol | nih.gov |

| IUPAC Name | 2-phenylcyclooctan-1-one | nih.gov |

| CAS Number | 14996-79-3 | nih.gov |

Properties

CAS No. |

14996-79-3 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2-phenylcyclooctan-1-one |

InChI |

InChI=1S/C14H18O/c15-14-11-7-2-1-6-10-13(14)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2 |

InChI Key |

QXBUAHVMLOQNTG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(=O)C(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Cyclooctanone, 2 Phenyl

Stereochemical and Regiochemical Control in 2-phenylcyclooctanone Synthesis

The precise arrangement of atoms in three-dimensional space (stereochemistry) and the specific location of new chemical bonds (regiochemistry) are critical aspects of synthesizing complex molecules like 2-phenylcyclooctanone. masterorganicchemistry.commasterorganicchemistry.com Achieving control over these elements is a primary goal in synthetic organic chemistry, as it dictates the properties and biological activity of the final product.

Diastereoselectivity in Cyclization and Ring Expansion Reactions

The synthesis of substituted cycloalkanes, including 2-phenylcyclooctanone, often involves cyclization or ring expansion reactions where the formation of one diastereomer over another is favored. Diastereoselectivity arises from the differential energetic barriers leading to the various possible stereoisomeric products.

In the context of forming cyclooctanone (B32682) rings, the stereochemistry of the starting materials and the reaction conditions play a pivotal role in determining the final diastereomeric ratio. For instance, in the conjugate addition of organometallic reagents to cyclooctenones, the approach of the nucleophile can be influenced by the existing stereocenters in the molecule, leading to a preferred diastereomer. A study on the synthesis of 2,3,7-trimethylcyclooctanone demonstrated that the copper/chiral phosphoramidite-catalyzed conjugate addition of dimethylzinc (B1204448) to cycloocta-2,7-dienone, followed by methylation, resulted in a single isomer of 7,8-dimethylcyclooct-2-enone. rug.nl A subsequent conjugate addition reaction yielded only one stereoisomer of the final 2,3,7-trimethylcyclooctanone, highlighting the high degree of diastereoselectivity achievable with chiral catalysts. rug.nl

While direct studies on the diastereoselectivity in the synthesis of 2-phenylcyclooctanone are not extensively detailed in the provided results, the principles observed in similar systems are applicable. The phenyl group at the 2-position can exert significant steric and electronic influence, directing incoming reagents to a specific face of the ring and thereby controlling the stereochemical outcome.

Regioselectivity in Substituent Introduction

Regioselectivity refers to the preference for a reaction to occur at one specific site over another. wikipedia.org In the context of 2-phenylcyclooctanone, this is particularly relevant when introducing additional substituents to the cyclooctanone ring. The position of the phenyl group significantly influences where subsequent reactions, such as enolate formation and alkylation, will take place.

The concept of regioselectivity is well-illustrated in reactions like the Baeyer-Villiger oxidation, where an oxygen atom is inserted adjacent to a carbonyl group. wikipedia.org In ketones, this insertion is typically directed toward the more highly substituted carbon. wikipedia.org While not a direct substituent introduction to the carbon backbone, it demonstrates how the existing structure dictates the reaction's outcome.

In the case of 2-phenylcyclooctanone, the formation of an enolate, a key intermediate in many functionalization reactions, can occur on either side of the carbonyl group. The relative acidity of the α-protons and the steric environment will determine the regioselectivity of deprotonation. The presence of the bulky phenyl group would likely influence the approach of a base, potentially favoring the formation of the enolate at the less hindered C8 position. Subsequent reaction of this enolate with an electrophile would then lead to the introduction of a substituent at a specific position.

Table 1: Factors Influencing Stereochemical and Regiochemical Control

| Controlling Factor | Description | Relevance to 2-phenylcyclooctanone |

|---|---|---|

| Stereochemistry of Starting Material | The existing stereocenters in the precursor molecule can direct the formation of new stereocenters. | The stereochemistry of the acyclic precursor in a cyclization reaction will influence the diastereoselectivity of the final cyclooctanone ring. |

| Chiral Catalysts/Reagents | External chiral agents can create a diastereomeric transition state, favoring the formation of one enantiomer or diastereomer. | As seen in the synthesis of related cyclooctanones, chiral catalysts can lead to high stereoselectivity. rug.nl |

| Steric Hindrance | The non-bonding interactions that influence the shape and reactivity of a molecule. | The bulky phenyl group at the C2 position can block one face of the molecule, directing incoming reagents to the opposite face and influencing both stereoselectivity and regioselectivity. |

| Electronic Effects | The influence of substituents on the electron density distribution in a molecule. | The electron-withdrawing or -donating nature of the phenyl group can affect the acidity of adjacent protons, thereby controlling the regioselectivity of enolate formation. |

Elucidation of Reaction Intermediates

Understanding the transient species, or intermediates, that are formed and consumed during a reaction is fundamental to elucidating its mechanism. In reactions involving 2-phenylcyclooctanone, several key intermediates have been proposed and studied.

Ketyl Radical Anions and Carbocationic Species in Reductive Cyclizations

Reductive cyclizations are a powerful method for the formation of cyclic compounds. These reactions often proceed through radical or ionic intermediates.

Ketyl Radical Anions: The formation of ketyl radical anions occurs through a single electron transfer (SET) to the carbonyl group of a ketone. nih.govresearchgate.net This process inverts the reactivity of the carbonyl carbon, making it nucleophilic. While the reduction potential of ketones can be high, reagents like samarium(II) iodide (SmI₂) can facilitate the formation of these radical anions under mild conditions. nih.gov In the context of synthesizing cyclic structures, the generated ketyl radical can then participate in intramolecular C-C bond formation. For instance, SmI₂-catalyzed cyclizations can generate ketyl radical anions that lead to the formation of cycloheptanes from acyclic precursors. nih.gov It is plausible that similar strategies could be employed to synthesize 2-phenylcyclooctanone, where a ketyl radical anion intermediate would be a key species in the cyclization step.

Carbocationic Species: Carbocations are positively charged, short-lived intermediates that are involved in S_N1 reactions and other cationic processes. nih.gov Their high electrophilicity allows them to react with a variety of nucleophiles. nih.gov In the context of cyclooctanone chemistry, carbocationic intermediates could be involved in ring expansion reactions or in rearrangements of the cyclic skeleton. For example, reactions in solvents like dimethyl sulfoxide (B87167) (DMSO) have been shown to proceed through carbocation intermediates, which are then trapped by the solvent. nih.gov The stability of these carbocations is a critical factor in determining the reaction pathway. beilstein-journals.org The phenyl group in 2-phenylcyclooctanone could stabilize an adjacent carbocation through resonance, potentially influencing the course of reactions that proceed through such intermediates.

Tetrahedral Intermediates in Nucleophilic Additions

The addition of a nucleophile to the carbonyl group of a ketone is a fundamental reaction in organic chemistry. This process proceeds through a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org The stability of this intermediate can vary significantly depending on the nature of the ketone and the nucleophile. wikipedia.org

In the case of 2-phenylcyclooctanone, the addition of a nucleophile to the carbonyl carbon would lead to the formation of a tetrahedral intermediate. The two alkyl groups attached to the carbonyl carbon in a ketone generally present more steric hindrance compared to an aldehyde, which can affect the rate of nucleophilic attack. libretexts.org The phenyl group at the C2 position would further contribute to this steric crowding.

The stability of tetrahedral intermediates is a subject of ongoing research. nih.gov While they are typically transient species, some have been isolated and characterized, particularly in strained or sterically hindered systems. nih.gov The study of these intermediates provides valuable insight into the mechanism of nucleophilic addition reactions. wikipedia.org

Kinetic Studies and Reaction Pathway Analysis in Formation and Transformation

Kinetic studies, which measure the rates of chemical reactions, provide quantitative data that can be used to distinguish between different possible reaction pathways. By analyzing how the reaction rate changes with concentration, temperature, and other variables, a detailed picture of the reaction mechanism can be constructed.

For the formation of 2-phenylcyclooctanone, kinetic studies of the cyclization or ring expansion reactions could reveal the rate-determining step and provide evidence for the involvement of specific intermediates. For example, if a reaction is found to be first-order with respect to the starting material and a catalyst, it suggests that both are involved in the rate-determining step.

Similarly, kinetic analysis of the transformation of 2-phenylcyclooctanone, such as its reaction with nucleophiles or electrophiles, can provide insights into the mechanism of these processes. For example, the rate of nucleophilic addition to the carbonyl group would be influenced by the steric and electronic properties of the phenyl substituent.

While specific kinetic data for reactions involving 2-phenylcyclooctanone were not found in the initial search, the general principles of kinetic analysis are applicable. Such studies would be invaluable for a complete mechanistic understanding of the chemistry of this compound.

Table 2: Key Intermediates in Reactions of 2-phenylcyclooctanone

| Intermediate | Formation | Role in Reaction | Relevant Research |

|---|---|---|---|

| Ketyl Radical Anion | Single electron transfer to the carbonyl group. | Acts as a nucleophilic carbon radical in reductive cyclizations and couplings. nih.gov | Studies on SmI₂-catalyzed cyclizations. nih.gov |

| Carbocation | Loss of a leaving group from an sp³ carbon or protonation of a double bond. | Highly electrophilic species that can undergo nucleophilic attack, rearrangement, or elimination. nih.gov | Investigations of reactions in polar solvents like DMSO. nih.gov |

| Tetrahedral Intermediate | Nucleophilic addition to the carbonyl carbon. libretexts.org | Key intermediate in nucleophilic acyl addition reactions. wikipedia.org | General studies on the mechanism of nucleophilic addition to ketones. libretexts.org |

Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Syntheses

Transition metals, particularly palladium and rhodium, are pivotal in organic synthesis due to their capacity to facilitate a diverse array of chemical reactions. mdpi.com In the context of forming 2-phenylcyclooctanone, these metals act as catalysts, enhancing reaction rates and controlling selectivity. mdpi.com The general mechanism for such transformations often involves a series of fundamental steps within a catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

One of the key strategies for synthesizing α-aryl ketones is the palladium-catalyzed α-arylation of ketones. This reaction typically involves the coupling of an enolate with an aryl halide. The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by the formation of a palladium(II) enolate. The crucial carbon-carbon bond-forming step is the reductive elimination from this intermediate, which yields the α-aryl ketone and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of ligands, such as phosphines, is critical in these reactions as they can influence the stability and reactivity of the palladium intermediates. For instance, bulky and electron-rich phosphine (B1218219) ligands can promote the reductive elimination step and prevent unwanted side reactions.

In a similar vein, rhodium-catalyzed reactions have emerged as powerful tools for carbon-carbon bond formation. springernature.com For example, the rhodium-catalyzed asymmetric arylation of cyclic ketones can be achieved using chiral phosphine ligands. The catalytic cycle is thought to involve the coordination of the rhodium catalyst to the ketone, followed by the addition of an organoboronic acid. The ligand's structure is paramount in controlling the enantioselectivity of the product. Mechanistic investigations, including kinetic studies, have been instrumental in understanding these complex processes. springernature.comnih.gov For instance, it has been shown that the active catalytic species may be a monomeric rhodium complex, and transmetalation from boron to rhodium can be a key step in the catalytic cycle. springernature.com

The nature of the ligand plays a multifaceted role in these catalytic systems. Electron-donating or electron-withdrawing properties of the ligand can modulate the electron density at the metal center, thereby affecting its reactivity. For example, in some rhodium-catalyzed reactions, electron-rich ligands have been shown to favor certain reaction pathways over others. escholarship.org Steric hindrance is another critical factor; bulky ligands can create a specific chiral environment around the metal, leading to high levels of stereocontrol in asymmetric syntheses.

The following table summarizes the effects of different ligands and catalysts on the synthesis of related α-aryl cyclic ketones, providing insights into the factors that would be crucial for optimizing the synthesis of 2-phenylcyclooctanone.

| Catalyst System | Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Pd(OAc)₂ | L2 (a PyOx-type ligand) | 2-Cyclohexenone | 3-Phenylcyclohexanone | 12 | 95 | nih.gov |

| Pd(dppe)(PhCN)₂₂ | dppe | 2-Cyclohexenone | 3-Phenylcyclohexanone | 21 | - | nih.gov |

| PdL1a,b | L1a,b | Cyclic enones | β-Aryl ketones | up to 99 | up to 96 | nih.gov |

| Rh₂(R-TPPTTL)₄ | R-TPPTTL | Cyclohexane/diazo compound | C-H functionalized product | - | 96 | nih.gov |

This interactive table allows for the comparison of different catalytic systems and their effectiveness.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation of Cyclooctanone, 2 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the carbon skeleton and the precise environment of each proton, leading to an unambiguous structural assignment of Cyclooctanone (B32682), 2-phenyl-.

High-Resolution 1D NMR (¹H, ¹³C) Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of the hydrogen and carbon atoms, respectively. nih.gov The chemical shift (δ), measured in parts per million (ppm), indicates the type of proton or carbon and its proximity to electron-withdrawing or electron-donating groups. oregonstate.edu

For Cyclooctanone, 2-phenyl-, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the cyclooctanone ring. The protons on the phenyl ring typically appear in the downfield region (δ 7.0-8.0 ppm). The proton at the C2 position (the methine proton) is adjacent to both the carbonyl group and the phenyl ring, causing a significant downfield shift compared to other aliphatic protons. The remaining methylene (B1212753) protons of the cyclooctanone ring will appear as complex multiplets in the upfield region.

The ¹³C NMR spectrum shows a broader range of chemical shifts. oregonstate.edu The carbonyl carbon (C1) is highly deshielded and appears far downfield (>200 ppm). The carbons of the phenyl ring resonate in the aromatic region (δ 125-145 ppm). The methine carbon (C2) and the methylene carbons of the cyclooctanone ring have characteristic shifts in the aliphatic region. Quaternary carbons, those without attached protons, are typically weaker in intensity. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclooctanone, 2-phenyl- Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C1 (C=O) | - | ~210 |

| C2 (CH) | 3.5 - 4.0 (dd) | 50 - 55 |

| C3-C8 (CH₂) | 1.5 - 2.5 (m) | 25 - 45 |

| Phenyl C (ipso) | - | 140 - 145 |

| Phenyl C (ortho, meta, para) | 7.2 - 7.5 (m) | 127 - 130 |

2D NMR Techniques for Connectivity and Spatial Relationships (COSY, HSQC, HMBC, NOESY)

While 1D NMR provides initial data, 2D NMR experiments are essential for confirming the structure by establishing correlations between nuclei. princeton.eduresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In Cyclooctanone, 2-phenyl-, a COSY spectrum would show cross-peaks connecting the C2 proton to the adjacent methylene protons at the C3 and C8 positions, and subsequently trace the connectivity around the entire cyclooctanone ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (¹J coupling). sdsu.eduyoutube.com It is invaluable for assigning the ¹³C signals for all protonated carbons by linking them to their corresponding, and often more easily assigned, proton signals. For example, the proton signal at δ 3.5-4.0 ppm would show a correlation to the carbon signal at δ 50-55 ppm, confirming the assignment of C2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²J, ³J, ⁴J). princeton.edusdsu.edu This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, the C2 proton would show correlations to the carbonyl carbon (C1), the ipso-carbon of the phenyl ring, and the ortho-carbons of the phenyl ring, unambiguously linking the phenyl substituent to the C2 position of the cyclooctanone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity (typically within 5 Å). researchgate.net This is particularly useful for determining stereochemistry and conformation. For Cyclooctanone, 2-phenyl-, NOESY could show correlations between the C2 proton and the ortho-protons of the phenyl ring, providing insight into the preferred rotational conformation (dihedral angle) of the phenyl group relative to the cyclooctanone ring.

Deuterium (B1214612) Isotope Effects in NMR for Fine Structural Characterization

The substitution of a proton with a deuterium atom (D or ²H) can induce small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect. rsc.orgbibliotekanauki.pl While deuterium itself is an NMR-active nucleus, its primary utility in this context is the influence it exerts on the ¹³C spectrum. wikipedia.org

Deuteration at a specific site can affect the chemical shifts of carbons several bonds away. rsc.org This phenomenon arises from subtle changes in bond lengths, angles, and vibrational energies upon isotopic substitution. bibliotekanauki.pl For Cyclooctanone, 2-phenyl-, selective deuteration at the C2 position would cause a small upfield shift in the resonance of the carbonyl carbon (C1) and other nearby carbons. The magnitude of these shifts can provide detailed information about molecular geometry and conformation. These isotope effects are particularly useful for resolving signal overlap and confirming assignments in complex spectra. fu-berlin.de

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of the exact molecular formula (C₁₄H₁₈O for Cyclooctanone, 2-phenyl-). nih.gov

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that provides significant structural information. nih.gov For Cyclooctanone, 2-phenyl-, key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation for ketones. This could involve the loss of a C₇H₁₃ radical (cleavage between C1 and C8) or the loss of the phenyl group to give characteristic ions.

McLafferty Rearrangement: This rearrangement is common for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. youtube.com It involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by cleavage of the α-β bond, resulting in the loss of a neutral alkene molecule.

Phenyl Group Fragmentation: The presence of the phenyl ring leads to characteristic aromatic ions, such as the phenyl cation (C₆H₅⁺) at m/z 77 and the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is often a prominent peak in the spectra of phenyl ketones. nist.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of Cyclooctanone, 2-phenyl-

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 202 | [C₁₄H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage at C1-C2 bond |

| 77 | [C₆H₅]⁺ | Cleavage of the phenyl group |

Infrared (IR) Spectroscopy for Functional Group Identification and Initial Dereplication

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present. chemicalbook.com

For Cyclooctanone, 2-phenyl-, the IR spectrum would be dominated by a few key absorption bands that allow for its initial identification:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a ketone. For an eight-membered ring ketone, this typically appears around 1700-1725 cm⁻¹. The exact position can be influenced by ring strain and conjugation.

C-H Stretches (Aromatic): Absorption bands appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring.

C-H Stretches (Aliphatic): Bands appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the cyclooctanone ring.

C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

The presence of these characteristic bands provides strong evidence for the proposed structure. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org By measuring the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, revealing the exact atomic positions. wikipedia.orgmdpi.com

If a suitable single crystal of Cyclooctanone, 2-phenyl- could be grown, X-ray analysis would provide:

Unambiguous Confirmation of Connectivity: It would verify the bonding arrangement of all atoms in the molecule.

Precise Bond Lengths and Angles: Providing accurate measurements for all bonds and angles within the molecule. nih.gov

Detailed Conformational Information: It would reveal the exact conformation of the eight-membered cyclooctanone ring (e.g., boat-chair, crown).

Stereochemistry and Intermolecular Interactions: The analysis would definitively establish the relative orientation of the phenyl group and reveal how the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions. researchgate.net

The data obtained from X-ray crystallography serves as the ultimate benchmark for validating the molecular structure determined by spectroscopic methods. mdpi.com

Computational Chemistry in Support of Structural and Mechanistic Analysis

Computational chemistry has become an indispensable tool for elucidating the complex conformational landscapes and predicting the spectroscopic properties of molecules like Cyclooctanone, 2-phenyl-. These theoretical methods not only complement experimental data but also provide insights into structures and mechanisms that are difficult to probe experimentally.

Conformational Analysis and Energy Minima Calculations

The conformational flexibility of the eight-membered cyclooctanone ring presents a significant challenge in structural elucidation. The presence of a phenyl substituent at the 2-position further complicates the potential energy surface. Computational methods, particularly molecular mechanics and quantum mechanics, are employed to identify stable conformers and determine their relative energies.

The parent cyclooctanone ring is known to exist in several conformations, with the boat-chair (BC) form being the global minimum. rsc.orgkcl.ac.uk Other notable conformers include the chair-chair (CC), boat-boat (BB), and various twisted forms. researchgate.net The primary factor governing the conformational preference in cyclooctanone is the minimization of repulsive transannular interactions, which are steric clashes between non-bonded atoms across the ring. rsc.orgkcl.ac.uk

For Cyclooctanone, 2-phenyl-, the phenyl group introduces additional steric considerations. The substituent can occupy either an axial or an equatorial position on the flexible ring. A conformational search would typically involve rotating the phenyl group and exploring its various orientations relative to the cyclooctanone ring for each of the ring's possible conformations.

Energy minima calculations are performed to determine the relative stability of these conformers. These calculations, often using methods like Density Functional Theory (DFT), provide the Gibbs free energy for each optimized geometry. The conformer with the lowest energy is predicted to be the most abundant at equilibrium. It is generally expected that the phenyl group will preferentially adopt a position that minimizes steric hindrance with the hydrogen atoms of the cyclooctanone ring. In many substituted cyclic systems, an equatorial position for a bulky substituent is favored to reduce 1,3-diaxial interactions. nih.gov

A hypothetical energy profile for the conformers of 2-phenylcyclooctanone would likely show a strong preference for a boat-chair conformation with the phenyl group in a pseudo-equatorial position to minimize steric strain.

Table 1: Calculated Relative Energies of Hypothetical 2-Phenylcyclooctanone Conformers

| Conformer | Phenyl Position | Relative Energy (kcal/mol) | Predicted Population (%) |

| Boat-Chair (BC) | Equatorial | 0.00 | >95 |

| Boat-Chair (BC) | Axial | 3.5 | <1 |

| Twist Boat-Chair (TBC) | Equatorial | 2.0 | ~4 |

| Chair-Chair (CC) | Equatorial | 4.5 | <1 |

Note: This table presents hypothetical data based on known principles of conformational analysis for substituted cycloalkanes and cyclooctanone. The values are illustrative of the expected energetic ordering.

Density Functional Theory (DFT) for Spectroscopic Prediction and Mechanism Validation

Density Functional Theory (DFT) has emerged as a robust method for predicting a wide range of molecular properties, including spectroscopic data, with a high degree of accuracy. For Cyclooctanone, 2-phenyl-, DFT calculations are invaluable for validating the proposed structure by comparing theoretically predicted spectra with experimental data.

Spectroscopic Prediction:

DFT calculations can predict key spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate NMR shielding tensors, which can be converted to chemical shifts. rsc.org By calculating the NMR spectra for various low-energy conformers, it is possible to determine which conformer's predicted spectrum best matches the experimental one, thereby providing strong evidence for its structure.

Table 2: Hypothetical DFT-Predicted vs. Experimental Spectroscopic Data for the Most Stable Conformer of 2-Phenylcyclooctanone

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| ¹³C NMR (ppm) | ||

| C=O | 210.5 | 209.8 |

| C-phenyl | 55.2 | 54.7 |

| Phenyl C (ipso) | 140.1 | 139.5 |

| ¹H NMR (ppm) | ||

| H at C2 | 3.85 | 3.80 |

| Phenyl H (ortho) | 7.35 | 7.30 |

| IR (cm⁻¹) | ||

| C=O stretch | 1705 | 1700 |

| C-H (aromatic) | 3060 | 3055 |

Note: This table contains representative hypothetical data illustrating the typical accuracy of DFT predictions for spectroscopic parameters of organic molecules.

Mechanism Validation:

DFT is also a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for the observed reactivity and stereochemical outcomes of reactions involving Cyclooctanone, 2-phenyl-.

Transformations and Synthetic Utility of Cyclooctanone, 2 Phenyl and Its Derivatives

Derivatization at the Ketone Functionality

The carbonyl group is the most reactive site in 2-phenylcyclooctanone, susceptible to nucleophilic attack and redox reactions. This reactivity allows for its conversion into a variety of other functional groups.

Reduction Reactions to Alcohols (e.g., Sodium Borohydride (B1222165) Reductions)

The reduction of the ketone in 2-phenylcyclooctanone to a secondary alcohol is a fundamental transformation. This is commonly achieved using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate, typically from a protic solvent like methanol (B129727) or ethanol.

This reduction yields 2-phenylcyclooctanol. Due to the creation of a new stereocenter at the carbonyl carbon, the product is formed as a mixture of diastereomers (cis and trans isomers) relative to the existing stereocenter at the phenyl-substituted carbon. The stereochemical outcome can be influenced by the steric bulk of the hydride reagent and the substrate.

Table 1: Representative Reduction of 2-Phenylcyclooctanone

| Reactant | Reagent | Product | Notes |

|---|

Figure 1: General reaction scheme for the reduction of 2-phenylcyclooctanone to 2-phenylcyclooctanol.

Figure 1: General reaction scheme for the reduction of 2-phenylcyclooctanone to 2-phenylcyclooctanol.Oxidation Reactions Leading to Other Functionalities (e.g., Lactones via Ring Expansion)

The Baeyer-Villiger oxidation is a key reaction for converting cyclic ketones into lactones (cyclic esters) through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgalfa-chemistry.com This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.com

The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. libretexts.orgpw.live The group that can better stabilize a positive charge during the rearrangement step will preferentially migrate. The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgorganicchemistrytutor.com

In the case of 2-phenylcyclooctanone, the two potential migrating groups are the benzylic carbon (a secondary carbon bearing a phenyl group) and the adjacent methylene (B1212753) carbon of the cyclooctane (B165968) ring (a secondary carbon). The benzylic carbon, being more substituted and capable of stabilizing a partial positive charge through the phenyl ring, is expected to have a higher migratory aptitude. Therefore, the oxygen atom is predicted to insert between the carbonyl carbon and the benzylic carbon, leading to the formation of a nine-membered lactone, 9-phenyloxacyclononan-2-one.

Table 2: Predicted Outcome of Baeyer-Villiger Oxidation

| Reactant | Reagent | Predicted Major Product | Rationale for Regioselectivity |

|---|

Figure 2: Predicted regioselective Baeyer-Villiger oxidation of 2-phenylcyclooctanone.

Figure 2: Predicted regioselective Baeyer-Villiger oxidation of 2-phenylcyclooctanone.Formation of Oxime and Other Carbonyl Derivatives

The carbonyl group of 2-phenylcyclooctanone readily reacts with nitrogen-based nucleophiles to form a range of C=N bonded derivatives. A common example is the reaction with hydroxylamine (B1172632) (NH₂OH) under mildly acidic conditions to form 2-phenylcyclooctanone oxime. Oximes are crystalline solids that are useful for the purification and characterization of ketones and can serve as intermediates for further transformations, such as the Beckmann rearrangement.

Similarly, the ketone can react with other hydrazine (B178648) derivatives. For instance, the reaction of 2-phenylcyclooctanone with p-toluenesulfonylhydrazide yields the corresponding 2-phenylcyclooctanone p-toluenesulfonylhydrazone. researchgate.net This derivative is a key intermediate in reactions like the Shapiro reaction for the synthesis of alkenes. The formation of these derivatives confirms the accessibility and reactivity of the ketone functionality.

Table 3: Formation of Carbonyl Derivatives

| Reactant | Reagent | Product | Derivative Class |

|---|---|---|---|

| Cyclooctanone (B32682), 2-phenyl- | Hydroxylamine (NH₂OH) | 2-Phenylcyclooctanone oxime | Oxime |

Transformations Involving the Phenyl Substituent

The presence of the phenyl ring provides another site for chemical modification, distinct from the reactivity of the cyclooctanone core.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The alkyl substituent (the cyclooctanone ring) attached to the benzene (B151609) ring is an activating group and is ortho, para-directing. Therefore, incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment. Steric hindrance from the bulky cyclooctyl ring may favor substitution at the less hindered para-position over the ortho-positions. For example, nitration using a mixture of nitric acid and sulfuric acid would be expected to produce a mixture of 2-(4-nitrophenyl)cyclooctanone and 2-(2-nitrophenyl)cyclooctanone, with the para-isomer likely predominating.

Further Functionalization at the Benzylic Position

The carbon atom to which the phenyl ring is attached is a benzylic position. This position is activated towards radical and oxidative reactions due to the ability of the adjacent phenyl ring to stabilize radical or cationic intermediates. While the benzylic position in 2-phenylcyclooctanone is a tertiary carbon, precluding some standard benzylic oxidations (e.g., to a ketone), other functionalizations are possible. Reagents such as 2-iodoxybenzoic acid (IBX) are known to be efficient for the oxidation of benzylic positions.

Cyclooctanone, 2-phenyl- as a Precursor for Complex Molecular Architectures in Organic Synthesis

The strategic placement of a phenyl group adjacent to the carbonyl function within an eight-membered ring makes 2-phenylcyclooctanone a versatile and valuable precursor for the synthesis of intricate molecular frameworks. Its unique combination of a medium-sized ring, a reactive ketone, and an aromatic moiety allows for a diverse range of chemical transformations, leading to the construction of complex polycyclic and heterocyclic systems.

Synthesis of Fused Polycyclic Systems (e.g., Bicyclo[3.3.0]octane derivatives)

The cyclooctane ring of 2-phenylcyclooctanone is conformationally flexible, predisposing it to transannular reactions that can forge new carbon-carbon bonds across the ring, leading to the formation of fused bicyclic systems. The bicyclo[3.3.0]octane (or pentalane) skeleton, in particular, is a common structural motif in many natural products, and its synthesis has been a significant focus in organic chemistry.

One notable pathway to bicyclo[3.3.0]octane derivatives from 2-phenylcyclooctanone involves the decomposition of its corresponding p-toluenesulfonylhydrazone (tosylhydrazone). The aprotic decomposition of 2-phenylcyclooctanone tosylhydrazone, when promoted by a base like sodium methoxide, generates a carbene or a diazo intermediate which undergoes subsequent intramolecular reactions. This process yields a mixture of hydrocarbon products, including significant amounts of both exo- and endo-2-phenyl-cis-bicyclo[3.3.0]octane. wikipedia.org This transannular cyclization is a key step, where a C-H bond from within the ring inserts into the carbene, effectively partitioning the eight-membered ring into two fused five-membered rings.

The reaction also produces other structural isomers, highlighting the diverse reactivity of the intermediate, including products of transannular cyclopropanation and ring contraction. wikipedia.org

Product Distribution from the Aprotic Decomposition of 2-Phenylcyclooctanone Tosylhydrazone wikipedia.org

| Product | Structure | Yield (%) |

|---|---|---|

| 3-Phenylcyclooctene | Cyclooctene (B146475) Ring | 42 |

| 1-Phenylcyclooctene | Cyclooctene Ring | 18 |

| exo-8-Phenyl-cis-bicyclo[5.1.0]octane | Fused Bicyclic System | 17 |

| exo-2-Phenyl-cis-bicyclo[3.3.0]octane | Fused Bicyclic System | 15 |

| endo-2-Phenyl-cis-bicyclo[3.3.0]octane | Fused Bicyclic System | 4 |

| 2-Phenyl-cis-bicyclo[5.1.0]octane | Fused Bicyclic System | 3 |

| Benzylcycloheptane | Ring Contraction Product | 1 |

Furthermore, a general and powerful strategy for constructing the bicyclo[3.3.0]octane core from cyclooctanone derivatives is the samarium(II) iodide (SmI₂)-mediated transannular ketone-olefin cyclization. drugfuture.com While this has been demonstrated on a related substrate, 2-phenyl-5-methylcyclooctanone, the principle is directly applicable. The reaction proceeds by generating a ketyl radical which then adds across an olefin tethered to the cyclooctane ring, initiating a cyclization cascade that forges the bicyclic structure. This methodology highlights the potential of suitably functionalized 2-phenylcyclooctanone derivatives to serve as precursors for highly substituted bicyclo[3.3.0]octanols. drugfuture.com

Formation of Nitrogen-Containing Heterocycles (e.g., Cycloocta[b]pyridine derivatives)

The carbonyl group of 2-phenylcyclooctanone is a key functional handle for the construction of nitrogen-containing heterocycles. By participating in condensation and cyclization reactions, it can be used to build a pyridine (B92270) ring fused to the cyclooctane framework, resulting in cycloocta[b]pyridine derivatives. Several classical named reactions in heterocyclic chemistry can be adapted for this purpose.

The Friedländer annulation is a fundamental method for synthesizing quinolines and, by extension, other fused pyridines. wikipedia.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In a modified approach, 2-phenylcyclooctanone can serve as the methylene-containing component, reacting with a suitable 1,2-amino-carbonyl compound to construct the fused pyridine ring. The reaction is typically catalyzed by either acid or base. wikipedia.orgjk-sci.com

Another relevant method is the Guareschi-Thorpe condensation , which synthesizes substituted 2-pyridones. drugfuture.comquimicaorganica.org The reaction typically involves the condensation of a β-ketoester or a 1,3-diketone with cyanoacetamide in the presence of a base. quimicaorganica.orgnih.gov 2-Phenylcyclooctanone can be envisioned as a substrate in a variation of this synthesis. For instance, its reaction with a cyano-containing reagent like malononitrile (B47326) and an ammonia (B1221849) source could lead to a highly substituted cycloocta[b]pyridine derivative.

The Borsche-Drechsel cyclization is another powerful tool, primarily used for synthesizing carbazoles from arylhydrazones of cyclic ketones. drugfuture.comwikipedia.org While this leads to indole-type systems, related strategies involving different nitrogen sources can be used to access pyridine-fused systems. For example, the condensation of an enaminone derived from 2-phenylcyclooctanone with a 1,3-dicarbonyl compound is a plausible route to the cycloocta[b]pyridine core.

Potential Synthetic Routes to Cycloocta[b]pyridines from 2-Phenylcyclooctanone

| Named Reaction | Required Co-Reactants for 2-Phenylcyclooctanone | Resulting Heterocyclic Core |

|---|---|---|

| Friedländer Annulation | 2-Aminopyridine-3-carbaldehyde (or related amino-carbonyl) | Substituted Cycloocta[b]pyridine |

| Guareschi-Thorpe Condensation | Cyanoacetamide or Malononitrile, Ammonia/Ammonium salt | Cycloocta[b]pyridin-2-one or 2-Amino-cycloocta[b]pyridine |

| Hantzsch Pyridine Synthesis (variant) | β-Enaminone (or β-ketoester) and an Aldehyde | Substituted Dihydro-cycloocta[b]pyridine (oxidized to pyridine) |

Medium-Sized Ring Diversification through Further Ring Transformations

The eight-membered ring of 2-phenylcyclooctanone is subject to strain and transannular interactions, which can be exploited to drive ring-diversification reactions. quimicaorganica.org These transformations, including ring contractions and expansions, allow access to other valuable carbocyclic systems.

Ring Contraction: A notable example of ring contraction occurs during the decomposition of 2-phenylcyclooctanone tosylhydrazone. wikipedia.org Alongside the formation of bicyclic products, a small amount of benzylcycloheptane is isolated. This product arises from a rearrangement pathway where the cyclooctane ring contracts to a more stable seven-membered cycloheptane (B1346806) ring. This type of transformation is characteristic of carbocation or carbene intermediates derived from medium-sized rings, where the release of ring strain can be a powerful thermodynamic driving force.

Transannular Cyclization: The same decomposition reaction also yields bicyclo[5.1.0]octane derivatives. wikipedia.org This outcome is not a ring expansion or contraction but rather a transannular cyclization, forming a three-membered ring across the eight-membered one. This demonstrates the propensity of cyclooctanone derivatives to undergo intramolecular reactions to form fused systems other than the bicyclo[3.3.0] framework.

Ring Expansion: Conversely, ring expansion reactions offer a pathway to larger cyclic systems. General methods for ring expansion of ketones, such as the Tiffeneau–Demjanov rearrangement , could be applied to derivatives of 2-phenylcyclooctanone. This reaction typically involves the treatment of a cyanohydrin derived from the ketone with a reducing agent followed by diazotization with nitrous acid, leading to a one-carbon ring-expanded ketone. Another powerful method is the reaction of cycloalkanones with diazoalkanes, often catalyzed by a Lewis acid, which can insert a carbon atom adjacent to the carbonyl group to form a nine-membered ring system. Applying these established methods to 2-phenylcyclooctanone would provide access to substituted cyclononanone (B1595960) derivatives, further diversifying the molecular scaffolds available from this precursor.

Future Research Directions and Unexplored Avenues for Cyclooctanone, 2 Phenyl

Development of Novel Asymmetric Synthetic Routes

The presence of a chiral center in 2-phenylcyclooctanone underscores the importance of developing efficient asymmetric synthetic methods to access enantiomerically pure forms of the molecule. mdpi.com Such methods are crucial as the biological activity of chiral molecules often resides in a single enantiomer. youtube.com Future research should focus on several promising strategies:

Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of chiral molecules. youtube.comyoutube.com The application of chiral amines, such as proline and its derivatives, to catalyze the asymmetric α-arylation of cyclooctanone (B32682) could provide a direct and atom-economical route to enantioenriched 2-phenylcyclooctanone. youtube.com Similarly, chiral phosphoric acids could be explored as catalysts for enantioselective reactions involving this scaffold. rsc.orgrsc.org

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, represents a robust strategy for asymmetric synthesis. youtube.com Future work could involve the development of novel chiral auxiliaries that can be efficiently attached to and removed from the cyclooctanone core, enabling the diastereoselective introduction of the phenyl group.

Transition Metal Catalysis: Chiral transition metal complexes are widely used for a variety of asymmetric transformations. mdpi.com Research into the use of chiral palladium, rhodium, or copper catalysts for the enantioselective α-arylation of cyclooctanone enolates or their equivalents could lead to highly efficient and selective synthetic routes.

A summary of potential asymmetric synthetic strategies is presented in the table below.

| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages |

| Organocatalysis | Chiral amines (e.g., proline derivatives), Chiral phosphoric acids | Metal-free, environmentally benign, readily available catalysts. |

| Chiral Auxiliaries | Evans auxiliaries, Samp/Ramp hydrazones | High diastereoselectivity, well-established methods. |

| Transition Metal Catalysis | Chiral palladium, rhodium, or copper complexes | High catalytic turnover, broad substrate scope. |

Exploration of New Catalytic Transformations Utilizing Cyclooctanone, 2-phenyl-

Beyond its synthesis, 2-phenylcyclooctanone itself can serve as a versatile substrate for a variety of catalytic transformations, leading to the generation of more complex and functionally diverse molecules. Future research in this area could explore:

Ring Expansions and Contractions: The eight-membered ring of 2-phenylcyclooctanone is amenable to various ring expansion and contraction reactions. Catalytic methods, such as the Beckmann or Schmidt rearrangements, could be employed to access larger or smaller ring systems containing nitrogen or other heteroatoms, which are common motifs in bioactive natural products and pharmaceuticals.

Functionalization of the Phenyl Ring: The phenyl group of 2-phenylcyclooctanone provides a handle for further functionalization through catalytic C-H activation reactions. This would allow for the introduction of a wide range of substituents, leading to a library of derivatives with diverse electronic and steric properties.

Diastereoselective Reductions: The diastereoselective reduction of the carbonyl group in 2-phenylcyclooctanone would yield the corresponding 2-phenylcyclooctanols with control over the relative stereochemistry of the hydroxyl and phenyl groups. The development of new catalytic systems for this transformation would be highly valuable for the synthesis of stereochemically defined building blocks.

Advanced Computational Modeling for Reactivity and Selectivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding and predicting the reactivity and selectivity of chemical reactions. researchgate.netresearchgate.net For 2-phenylcyclooctanone, computational modeling can provide valuable insights into:

Conformational Analysis: The flexible eight-membered ring of cyclooctanone can adopt multiple conformations. DFT calculations can be used to determine the relative energies of these conformers and how the presence of the phenyl group influences the conformational landscape. This information is crucial for understanding the stereochemical outcome of reactions involving this molecule.

Transition State Modeling: By modeling the transition states of potential reactions, it is possible to predict which reaction pathways are most likely to occur and to rationalize the observed stereoselectivity. researchgate.net This can guide the design of new catalysts and reaction conditions to achieve desired outcomes.

Prediction of Spectroscopic Properties: Computational methods can be used to predict the spectroscopic properties of 2-phenylcyclooctanone and its derivatives, such as their NMR and IR spectra. researchgate.net This can aid in the characterization of new compounds and in the interpretation of experimental data.

Integration with Flow Chemistry and Automated Synthetic Methodologies

Flow chemistry and automated synthesis are transformative technologies that are revolutionizing the way chemical synthesis is performed. youtube.comyoutube.com The integration of these technologies into the synthesis and derivatization of 2-phenylcyclooctanone offers several advantages:

Rapid Reaction Optimization: Flow reactors allow for the rapid screening of reaction parameters, such as temperature, pressure, and catalyst loading, enabling the rapid optimization of reaction conditions. youtube.com

Enhanced Safety: Flow chemistry allows for the safe handling of hazardous reagents and intermediates by minimizing the amount of material that is reacting at any given time. nih.gov

Automated Library Synthesis: Automated synthesis platforms can be used to generate libraries of 2-phenylcyclooctanone derivatives in a high-throughput manner, which is essential for drug discovery and materials science research. nih.govchemrxiv.org This approach can significantly accelerate the discovery of new molecules with desired properties. chemrxiv.org

Applications in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening. nih.govfrontiersin.orgnih.gov 2-Phenylcyclooctanone is an ideal scaffold for DOS due to its unique three-dimensional shape and the presence of multiple functional groups that can be selectively modified.

Future research in this area could focus on developing a DOS strategy based on 2-phenylcyclooctanone to generate a library of novel compounds. This could involve a series of branching reaction pathways starting from the common 2-phenylcyclooctanone core, leading to a collection of molecules with diverse skeletons and stereochemistries. frontiersin.org Such a library could then be screened for biological activity against a range of therapeutic targets, potentially leading to the discovery of new drug candidates. nih.gov The use of automated synthesis platforms would be highly beneficial for the efficient construction of such a library. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 2-phenylcyclooctanone?

- Methodological Answer : Key routes include BF₃-promoted intramolecular cyclization of β,γ-unsaturated esters derived from cyclooctanone precursors. For example, β,γ-unsaturated esters can be prepared via Wittig olefination of cyclooctanone with ethyl triphenylphosphoranylidene acetate, followed by BF₃-mediated cyclization to form spiroindenyl heterocycles . Alternative approaches may involve ring-closing metathesis or Pauson-Khand cycloaddition, as demonstrated in total synthesis applications .

Q. How is the molecular conformation of 2-phenylcyclooctanone experimentally determined?

- Methodological Answer : X-ray crystallography is the gold standard. Using software like Olex2 with SHELXT for structure solution and SHELXL for refinement, researchers can resolve bond lengths (e.g., C=O at ~1.21 Å) and torsional angles. For cyclooctanone derivatives, the boat-chair conformation is often observed, with phenyl substituents influencing ring puckering .

Q. What safety protocols are essential for handling 2-phenylcyclooctanone in laboratory settings?

- Methodological Answer : Follow institutional risk assessments based on exposure scenarios (e.g., scale of use, engineering controls). Use CE-approved gloves (e.g., nitrile for ketone resistance) and consult safety data sheets (SDS) for hazard codes (e.g., GHS07). Inhalation risks require fume hoods, and first-aid measures emphasize fresh air exposure and medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for 2-phenylcyclooctanone?

- Methodological Answer : Discrepancies in IR or NMR data may arise from microhydration effects. For instance, monohydrate isomers (e.g., cyclooctanone-water complexes) alter carbonyl stretching frequencies. Use matrix-isolation IR spectroscopy or DFT calculations to isolate hydration states and validate spectral assignments . Conformational flexibility (boat-chair vs. twist-boat) should also be modeled computationally to account for dynamic effects .

Q. What computational strategies validate 2-phenylcyclooctanone’s reactivity in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) can predict reaction pathways (e.g., ketone reduction or electrophilic substitution). Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots). Validate models against crystallographic data, such as Cl–C bond lengths (1.73–1.81 Å), to ensure accuracy in steric/electronic effect predictions .

Q. How does the phenyl substituent influence cyclooctanone’s regioselectivity in heterocycle synthesis?

- Methodological Answer : The phenyl group introduces steric hindrance and electronic modulation. For example, in BF₃-promoted cyclizations, phenyl-substituted cyclooctanones favor spiroindenyl products due to stabilized transition states. Comparative studies with unsubstituted cyclooctanone (e.g., monitoring by HPLC or GC-MS) can isolate substituent effects .

Key Notes

- Avoid using computational tools without experimental cross-validation (e.g., DFT vs. crystallography).

- For synthetic optimization, screen Lewis acids (e.g., BF₃ vs. AlCl₃) to assess yield and selectivity .

- Microhydration studies require controlled humidity chambers to replicate hydration states in spectral analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.